molecular formula C16H24ClNO2 B6104192 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride

Cat. No.: B6104192
M. Wt: 297.82 g/mol
InChI Key: WXAJJUODWPFVIW-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride is a chemical compound with the molecular formula C16H23NO2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an ethoxy group, a piperidinylmethyl group, and a phenyl ring.

Preparation Methods

The synthesis of 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting biochemical pathways. The ethoxy and piperidinylmethyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAJJUODWPFVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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